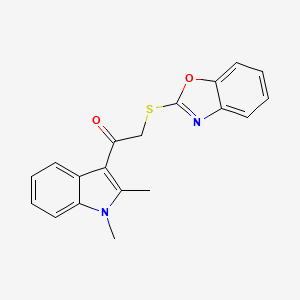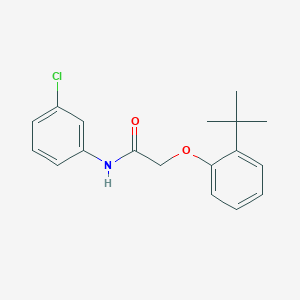
2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have suggested that it inhibits protein kinase activity by binding to the ATP-binding site of the kinase. This inhibition leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to have antioxidant properties and can protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone in lab experiments is its ability to inhibit protein kinase activity, making it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results accurately.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and microbial infections. Another direction is to explore its potential as a fluorescent probe for studying various cellular processes. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of protein kinases.
In conclusion, 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new therapeutic agents and tools for studying various cellular processes.
Synthesemethoden
The synthesis of 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone involves the reaction of 2-amino-3-hydroxybenzoic acid with thioacetic acid to form 2-(1,3-benzoxazol-2-ylthio)benzoic acid. This compound is then reacted with 1-(1,2-dimethyl-1H-indol-3-yl)ethanone in the presence of a suitable coupling agent to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and antimicrobial properties. In biochemistry, it has been studied for its ability to inhibit protein kinase activity and its potential as a fluorescent probe. In pharmacology, it has been explored for its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2-dimethylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-18(13-7-3-5-9-15(13)21(12)2)16(22)11-24-19-20-14-8-4-6-10-17(14)23-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGKMPDANQEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)
![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)
![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)


